Urea, N-9H-purin-6-yl-
Overview
Description
Urea, N-9H-purin-6-yl-: is a compound that combines the structural features of urea and purine. Urea is a simple organic compound with the formula CO(NH₂)₂, while purine is a heterocyclic aromatic organic compound with the formula C₅H₄N₄. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be scaled up for large-scale production, although they may require careful handling due to the reactivity of the starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, N-9H-purin-6-yl- can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is particularly common in the synthesis of derivatives with specific biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.
Scientific Research Applications
Chemistry: Urea, N-9H-purin-6-yl- is used as a building block in the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific chemical properties .
Biology: In biological research, this compound is used to study the interactions between purine derivatives and biological macromolecules. It can serve as a model compound for understanding the behavior of purine-based drugs .
Medicine: Its ability to interact with nucleic acids makes it a valuable tool in drug discovery .
Industry: In the industrial sector, Urea, N-9H-purin-6-yl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of Urea, N-9H-purin-6-yl- involves its interaction with biological macromolecules, particularly nucleic acids. The compound can bind to DNA and RNA, potentially interfering with their normal functions. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA and RNA: The compound can bind to nucleic acids, affecting their stability and function.
Enzymes: It may inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
6-Chloropurine: A purine derivative with similar biological activities.
2-Amino-6-chloropurine: Another purine derivative with potential medicinal applications.
N-(6-Chloro-9H-purin-2-yl)benzamide: A compound with anticancer properties.
Uniqueness: Urea, N-9H-purin-6-yl- is unique due to its combination of urea and purine structures. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7H-purin-6-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-6(13)12-5-3-4(9-1-8-3)10-2-11-5/h1-2H,(H4,7,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVLOSJGVXZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633952 | |
Record name | N-7H-Purin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-36-3 | |
Record name | N-7H-Purin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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